4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methylamino group, and a naphthalen-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonation reaction, where the benzamide core is treated with ethylsulfonyl chloride in the presence of a base.
Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where the ethylsulfonylated benzamide is reacted with methylamine.
Addition of the Naphthalen-2-yl Group: The final step involves the attachment of the naphthalen-2-yl group through a Friedel-Crafts acylation reaction, where the intermediate compound is treated with naphthalen-2-yl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or methylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(methylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide
- 4-[(ethylsulfonyl)(ethyl)amino]-N-(naphthalen-2-yl)benzamide
- 4-[(ethylsulfonyl)(methyl)amino]-N-(phenyl)benzamide
Uniqueness
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and naphthalen-2-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-3-26(24,25)22(2)19-12-9-16(10-13-19)20(23)21-18-11-8-15-6-4-5-7-17(15)14-18/h4-14H,3H2,1-2H3,(H,21,23) |
InChI Key |
KTQFSFVYWLHUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.